molecular formula C18H22N2O4 B6977320 propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate

Cat. No.: B6977320
M. Wt: 330.4 g/mol
InChI Key: QWDJZZNJRQWLCD-INIZCTEOSA-N
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Description

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate is a complex organic compound that serves various purposes in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate can be achieved through several synthetic routes. A typical method might involve the coupling of a hydroxyphenyl precursor with a pyrrole derivative under controlled conditions. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis in a controlled environment. Key steps include the precise measurement of reactants, maintaining stringent reaction conditions, and purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound can participate in a variety of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.

  • Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s chemical properties.

  • Substitution: Replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize product formation.

Major Products Formed: Major products from these reactions include derivatives with modified hydroxyphenyl and pyrrole groups, which could exhibit different biological or chemical properties useful in further research.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a model system for studying reaction mechanisms, particularly those involving aromatic systems and heterocyclic compounds.

Biology: Its structure may allow it to interact with biological molecules in unique ways, making it valuable for studying biochemical pathways or as a potential therapeutic agent.

Industry: In industrial settings, this compound could be used in the synthesis of polymers or as an intermediate in the production of more complex organic molecules.

Mechanism of Action

Mechanism: The compound exerts its effects through interactions with specific molecular targets. For instance, the hydroxyphenyl group may bind to certain enzymes or receptors, modulating their activity. The pyrrole moiety could contribute to binding specificity and stability.

Molecular Targets and Pathways: Common targets might include enzymes involved in oxidative stress response or receptors in signaling pathways. By binding to these targets, the compound can influence biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to other compounds with similar structures, propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate offers unique advantages such as enhanced binding specificity or stability. It may also exhibit superior activity in certain applications due to its distinct structural features.

Similar Compounds

  • Phenylalanine derivatives

  • Pyrrole-based compounds

  • Other hydroxyphenyl-containing molecules

Properties

IUPAC Name

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-1H-pyrrole-3-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11(2)24-18(23)16(8-13-4-6-14(21)7-5-13)20-17(22)15-10-19-9-12(15)3/h4-7,9-11,16,19,21H,8H2,1-3H3,(H,20,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDJZZNJRQWLCD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC=C1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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